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Compound of Interest

Compound Name: Ponatinib Hydrochloride

Cat. No.: B610165 Get Quote

An In-depth Technical Guide on the Chemical Properties and Stability of Ponatinib
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

stability of ponatinib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor. The

information is curated for researchers, scientists, and drug development professionals, with a

focus on presenting quantitative data, detailed experimental protocols, and a clear visualization

of its molecular interactions.

Chemical and Physical Properties
Ponatinib hydrochloride is the salt form of ponatinib, an orally bioavailable inhibitor.[1] It

presents as an off-white to yellow powder.[2][3] A summary of its key chemical and physical

properties is provided below.
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Property Value Reference(s)

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-

ylethynyl)-4-methyl-N-[4-[(4-

methylpiperazin-1-yl)methyl]-3-

(trifluoromethyl)phenyl]benzam

ide;hydrochloride

[1]

Molecular Formula C₂₉H₂₇F₃N₆O·HCl [2][4]

Molecular Weight 569.02 g/mol [1][2][3]

Appearance Off-white to Yellow Powder [2][3]

Melting Point 265.5-267.6°C [2]

pKa 2.77 and 7.8 [3]

Solubility (Aqueous)

Highly soluble at pH < 1.7;

Slightly soluble at pH 1.7-2.7;

Insoluble at pH > 2.7

[3][5]

Solubility (pH 1.7) 7790 mcg/mL [3]

Solubility (pH 2.7) 3.44 mcg/mL [3]

Solubility (pH 7.5) 0.16 mcg/mL [3]

Solubility (Organic)

DMSO: ~11 mg/mL; Dimethyl

formamide: ~2 mg/mL;

Ethanol: Slightly soluble

[4][6]

Stability Profile
The stability of ponatinib hydrochloride has been investigated under various stress

conditions as per the International Council for Harmonisation (ICH) guidelines. These forced

degradation studies are crucial for identifying potential degradation products and establishing

the intrinsic stability of the molecule.[7][8]
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Stress Condition Methodology Observations Reference(s)

Acidic Hydrolysis
1 M HCl at 60°C for 5

days

Degradation

observed.
[7][9]

Alkaline Hydrolysis
1 M NaOH at 60°C for

7 hours

Degradation

observed. Impurity-C

is formed as a

degradation product.

[7]

Oxidative

3% H₂O₂ at room

temperature for 2

hours

Degradation

observed. A novel

compound, impurity-B,

is generated.

[7]

Thermal
Solid-state at 150°C

for 6 days

Degradation

observed.
[7][9]

Photolytic 4,500 lx for 20 days
Degradation

observed.
[7][9]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The

following sections outline the protocols used for forced degradation testing and the analytical

method for quantification.

Forced Degradation Study Protocol
Forced degradation studies were conducted to assess the stability of ponatinib under various

stress conditions. A general workflow is depicted below, followed by specific conditions.[7]
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Sample Preparation

Stress Conditions

Analysis

Dissolve Ponatinib
in Methanol

Add 1M HCl
(60°C, 5 days)

Add 1M NaOH
(60°C, 7 hours)

Add 3% H₂O₂

(RT, 2 hours)

Neutralize
(if applicable)

Heat Solid
(150°C, 6 days)

Expose to Light
(4500 lx, 20 days)

Dilute with
Methanol/Water (1:1)

Inject into
HPLC System

Click to download full resolution via product page

Workflow for Forced Degradation Studies.

Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol, combined

with a 1 M hydrochloric acid solution, and reacted at 60°C for 5 days.[7][9]

Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at

60°C for 7 hours. The solution is then neutralized with 1 M HCl.[7][9]

Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂)

solution for 2 hours.[7][9]
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Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6

days.[7][9]

Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20

days.[7][9]

Following the stress period, samples are appropriately diluted, typically with a methanol/water

mixture, for subsequent analysis.[7]

Stability-Indicating HPLC Method
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method was

developed to separate ponatinib from its process-related and degradation impurities.[7]

Parameter Specification

Chromatographic Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)

Mobile Phase A

Water and acetonitrile (9:1) containing 2 mM

potassium dihydrogen phosphate and 0.4%

triethylamine, adjusted to pH 2.4

Mobile Phase B Acetonitrile

Elution Gradient

Flow Rate 1.0 mL/min

Column Temperature 40°C

Detection Wavelength 250 nm

Injection Volume 10 μL

This method demonstrated high specificity, sensitivity, linearity, precision, accuracy, and

robustness, making it suitable for quality control and stability assessment of ponatinib.[7][9]

Mechanism of Action and Signaling Pathways
Ponatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL tyrosine

kinase, including mutated forms that confer resistance to other inhibitors.[10][11]
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Inhibition of BCR-ABL Signaling
The hallmark of chronic myeloid leukemia (CML) is the Philadelphia chromosome, which

produces the abnormal BCR-ABL fusion protein.[12] This protein is a constitutively active

tyrosine kinase that drives uncontrolled cell proliferation. Ponatinib is an ATP-competitive

inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain, including the

gatekeeper T315I mutant, thereby blocking its activity and halting downstream signaling

pathways that lead to leukemic cell growth.[12][13]

BCR-ABL
(Constitutively Active Kinase)

Substrate
Proteins

 phosphorylates

ATP

 binds

Ponatinib

 binds & blocks
ATP site

Phosphorylated
Substrates

Downstream
Signaling Pathways

Leukemic Cell
Proliferation & Survival

Inhibition

Click to download full resolution via product page

Ponatinib Inhibition of BCR-ABL Signaling.
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Inhibition of Other Kinase Pathways
Ponatinib's efficacy is enhanced by its ability to inhibit other tyrosine kinases involved in tumor

growth and angiogenesis. Studies have shown that ponatinib inhibits pathways downstream of

FGFR1, such as PI3K/AKT/mTOR and JAK/STAT3, which are implicated in neuroblastoma cell

proliferation and survival.[14]
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Inhibition of FGFR1 Downstream Pathways.

Off-Tumor Effects: Notch-1 Signaling and Vascular
Toxicity
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While therapeutically beneficial in cancer cells, ponatinib can have "on-target, off-tumor"

effects. A significant concern is vascular toxicity, which has been linked to the hyperactivation of

the Notch-1 signaling pathway in endothelial cells.[15][16] This leads to inhibited endothelial

survival, reduced angiogenesis, and increased apoptosis, contributing to adverse vascular

events.[15][17]
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Ponatinib-Induced Vascular Toxicity via Notch-1.

Conclusion
Ponatinib hydrochloride is a chemically stable compound with well-defined physical

properties. Its solubility is highly pH-dependent, a critical factor for formulation and

bioavailability. Forced degradation studies have identified the conditions under which the

molecule degrades, and validated analytical methods are available for its quality control. The

potent inhibitory activity of ponatinib against BCR-ABL and other kinases underpins its clinical

efficacy, while off-tumor effects, such as those mediated by the Notch-1 pathway, highlight

important areas for ongoing research and clinical monitoring. This guide provides foundational

data and methodologies to support further development and investigation of this important

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610165#chemical-properties-and-stability-of-
ponatinib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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